
2-chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a chloro group at the 2-position and a 5-isopropyl-1H-pyrazol-4-yl group at the 4-position. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the pyrimidine ring. One common synthetic route includes the reaction of 5-isopropyl-1H-pyrazole-4-carbaldehyde with a suitable halogenating agent to introduce the chloro group at the 2-position of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine has various scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine can be compared with other similar pyrimidine derivatives, such as 2-chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
2-Chloro-4-(3-methyl-1H-pyrazol-4-yl)pyrimidine
2-Chloro-4-(5-ethyl-1H-pyrazol-4-yl)pyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-4-(5-propan-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-6(2)9-7(5-13-15-9)8-3-4-12-10(11)14-8/h3-6H,1-2H3,(H,13,15) |
InChI Key |
PTKUSEGRYOOZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate](/img/structure/B15362107.png)
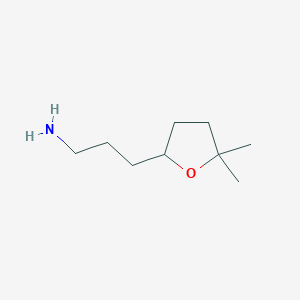

![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)
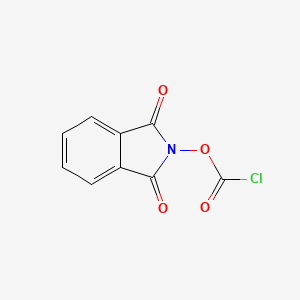
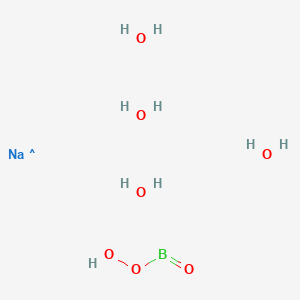
![4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15362163.png)
![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)
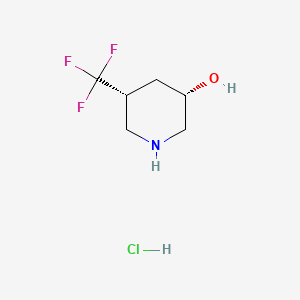
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)

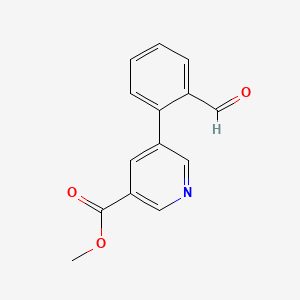
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)
